Enantiomer-Specific In Vivo Potency: (S)-Buprenorphine vs. (R)-Buprenorphine in Cocaine Lethality Protection
The (S)-enantiomer of buprenorphine (i.e., 7-(S)-Buprenorphine) produced dose-dependent protection against cocaine-induced lethality in mice at 0.3–3.0 mg/kg, whereas the (+)- or (R)-enantiomer failed to confer any protection even at doses exceeding 100 times the lowest effective dose of the (S)-enantiomer [1]. This stereochemical requirement was further validated by the absence of protection in CXBK mice deficient in mu-opioid receptors, confirming that the (S)-configuration is essential for mu-receptor-mediated pharmacology.
| Evidence Dimension | In vivo protective efficacy against cocaine-induced lethality |
|---|---|
| Target Compound Data | 7-(S)-Buprenorphine: dose-dependent protection at 0.3–3.0 mg/kg (s.c.) |
| Comparator Or Baseline | 7-(R)-Buprenorphine [(+)-enantiomer]: no protection at doses up to >100× the lowest effective (S)-enantiomer dose |
| Quantified Difference | >100-fold potency difference; (R)-enantiomer inactive across entire tested range |
| Conditions | Mouse cocaine lethality model; subcutaneous administration; validated in CXBK mu-opioid receptor-deficient mice |
Why This Matters
For procurement of reference standards or pharmacological probes, verification of the (S)-configuration is critical because the (R)-enantiomer is functionally inert, and any stereochemical impurity directly compromises experimental validity and analytical accuracy.
- [1] Witkin, J.M., Johnson, R.E., Jaffe, J.H., Goldberg, S.R., Grayson, N.A., Rice, K.C., Katz, J.L. (1991). The partial opioid agonist, buprenorphine, protects against lethal effects of cocaine. Drug and Alcohol Dependence, 27(2), 177–184. View Source
